molecular formula C9H12ClFN2O3 B13539907 3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride

3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride

Katalognummer: B13539907
Molekulargewicht: 250.65 g/mol
InChI-Schlüssel: JMAUFQIYUDFHHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O3 and a molecular weight of 250.65 g/mol. This compound is known for its applications in various scientific experiments and research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-fluoro-3-nitrophenol with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified and converted to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 3-(4-Amino-3-nitrophenoxy)propan-1-amine.

    Reduction: Formation of 3-(4-Fluoro-3-aminophenoxy)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Fluoro-4-nitrophenoxy)propan-1-amine hydrochloride
  • 4-Fluoro-3-nitrophenyl azide
  • (S)-1-(3-Fluoro-4-nitrophenyl)propan-1-amine

Uniqueness

3-(4-Fluoro-3-nitrophenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and nitro group makes it a valuable intermediate in various synthetic and research applications.

Eigenschaften

Molekularformel

C9H12ClFN2O3

Molekulargewicht

250.65 g/mol

IUPAC-Name

3-(4-fluoro-3-nitrophenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11FN2O3.ClH/c10-8-3-2-7(15-5-1-4-11)6-9(8)12(13)14;/h2-3,6H,1,4-5,11H2;1H

InChI-Schlüssel

JMAUFQIYUDFHHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCCCN)[N+](=O)[O-])F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.